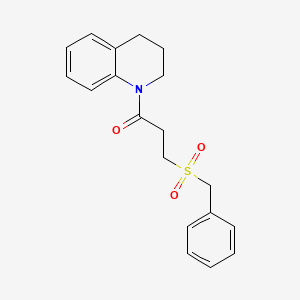

3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Descripción

3-(Benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a hybrid molecule combining a 3,4-dihydroquinoline scaffold with a benzylsulfonyl moiety. The 3,4-dihydroquinoline core is pharmacologically significant, often associated with antioxidant, anti-inflammatory, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

3-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(20-13-6-10-17-9-4-5-11-18(17)20)12-14-24(22,23)15-16-7-2-1-3-8-16/h1-5,7-9,11H,6,10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJNJQSSPLZKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one typically involves multi-step organic reactions

Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base such as triethylamine.

Attachment of Propanone Side Chain: The final step involves the alkylation of the quinoline derivative with a propanone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Substituted quinoline derivatives

Aplicaciones Científicas De Investigación

3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.

Chemical Biology: The compound serves as a tool to study sulfonyl-containing quinoline derivatives’ effects on cellular processes.

Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mecanismo De Acción

The mechanism of action of 3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline moiety may interact with DNA or other cellular components, contributing to its biological effects.

Comparación Con Compuestos Similares

Key Observations :

- The benzylsulfonyl group in the target compound likely increases lipophilicity compared to the methoxy-piperazine analog but reduces it relative to the ibuprofen hybrid (H2) .

- Piperazine-containing analogs exhibit enhanced solubility and antimicrobial activity due to hydrogen-bonding capacity, whereas the benzylsulfonyl group may favor membrane permeability .

Antioxidant and Anti-Inflammatory Activity

- H2 (ibuprofen hybrid): Demonstrated significant antioxidant activity (IC50: 12 µM in DPPH assay) and inhibition of albumin denaturation (87% at 100 µg/mL), outperforming non-ibuprofen derivatives .

Enzyme Inhibition

- Piperazine derivatives : Showed potent inhibition of HIV-1 reverse transcriptase (RT) (EC50: 0.8 µM), attributed to the piperazine moiety’s interaction with the enzyme’s active site .

- Target Compound : The benzylsulfonyl group may interfere with enzyme-substrate binding via steric hindrance, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

3-(Benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C19H21NO3S

- Molecular Weight : 345.45 g/mol

- CAS Number : 827620-41-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor for several enzymes and receptors.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on:

- Monoamine Oxidase (MAO) : It has been shown to inhibit both MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibitors of these enzymes have therapeutic implications in treating depression and neurodegenerative diseases .

Cholinesterase Inhibition

The compound also demonstrates activity against cholinesterases (AChE and BChE), which are important targets in the treatment of Alzheimer's disease. In vitro studies have indicated that certain derivatives exhibit significant inhibitory effects, contributing to their potential use in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the benzyl substituents and the quinoline moiety have been systematically studied to determine their impact on biological activity. For example, modifications to the sulfonyl group can enhance binding affinity to target enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Inhibition Studies : A study evaluated a series of compounds related to this compound for their inhibitory effects on MAO enzymes. The results indicated that specific substitutions significantly increased inhibition rates, with some compounds achieving over 70% inhibition at 100 µM concentrations .

- Toxicity Profiling : In a broader context, profiling within ToxCast studies has shown that similar compounds exhibit varied toxicity profiles across different biological assays. This information aids in predicting potential adverse effects when developing new drugs based on this scaffold .

- Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds with target proteins, elucidating how structural modifications can lead to enhanced inhibitory activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.